molecular formula C11H15NO4 B095045 Morpholine salicylate CAS No. 147-90-0

Morpholine salicylate

Katalognummer B095045
CAS-Nummer: 147-90-0
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: MECVOSKQBMPUFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholine salicylate is a chemical compound that is formed by the reaction of morpholine and salicylic acid. It has been widely used in scientific research due to its unique properties and potential applications.

Wirkmechanismus

The mechanism of action of morpholine salicylate is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain in the body. It also affects the synthesis of cytokines, which play a role in the immune response.
Biochemical and Physiological Effects:
Morpholine salicylate has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation, pain, and fever. It also affects the immune system by inhibiting the production of cytokines. However, the exact mechanism by which it works is still under investigation.

Vorteile Und Einschränkungen Für Laborexperimente

Morpholine salicylate has several advantages as a research tool. It is easy to synthesize and purify, and it has been found to have anti-inflammatory and analgesic properties. However, it also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood. Therefore, caution should be exercised when using it in lab experiments.

Zukünftige Richtungen

There are several future directions for the research on morpholine salicylate. One potential area of research is the development of new drugs based on its structure and properties. It could also be used to study the mechanism of action of other anti-inflammatory and analgesic drugs. Additionally, more research is needed to fully understand its biochemical and physiological effects on the body.
Conclusion:
In conclusion, morpholine salicylate is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the treatment of various diseases such as arthritis, fever, and pain. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesemethoden

Morpholine salicylate can be synthesized by the reaction of morpholine and salicylic acid in the presence of a catalyst such as sulfuric acid. The reaction takes place at high temperature and pressure, and the product is obtained after purification and recrystallization.

Wissenschaftliche Forschungsanwendungen

Morpholine salicylate has been used in various scientific research studies due to its potential applications in the field of medicine and biology. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the treatment of various diseases such as arthritis, fever, and pain.

Eigenschaften

CAS-Nummer

147-90-0

Produktname

Morpholine salicylate

Molekularformel

C11H15NO4

Molekulargewicht

225.24 g/mol

IUPAC-Name

2-hydroxybenzoic acid;morpholine

InChI

InChI=1S/C7H6O3.C4H9NO/c8-6-4-2-1-3-5(6)7(9)10;1-3-6-4-2-5-1/h1-4,8H,(H,9,10);5H,1-4H2

InChI-Schlüssel

MECVOSKQBMPUFG-UHFFFAOYSA-N

SMILES

C1COCCN1.C1=CC=C(C(=C1)C(=O)O)O

Kanonische SMILES

C1COCCN1.C1=CC=C(C(=C1)C(=O)O)O

Andere CAS-Nummern

147-90-0

Synonyme

morpholinium salicylate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.